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Compound Name:
(6-Carbamoylpyridin-3-yl)boronic

acid

Cat. No.: B1442201 Get Quote

An In-Depth Technical Guide to (6-Carbamoylpyridin-3-yl)boronic acid: Properties,

Synthesis, and Applications

Introduction
In the landscape of modern synthetic and medicinal chemistry, organoboron compounds,

particularly boronic acids, have emerged as indispensable tools. Their unique combination of

stability, versatile reactivity, and relatively low toxicity has established them as critical building

blocks in the synthesis of complex molecules.[1] Boronic acids are cornerstone reagents in

palladium-catalyzed cross-coupling reactions and have found significant application in the

development of novel therapeutics, including FDA-approved drugs.[1][2][3]

Among the vast array of available boronic acids, heterocyclic derivatives are of paramount

importance for introducing specific pharmacophoric features into drug candidates. (6-
Carbamoylpyridin-3-yl)boronic acid (CAS: 1164100-82-6) represents a key reagent in this

class. It features a pyridine ring substituted with both a reactive boronic acid moiety and a

hydrogen-bond-donating carbamoyl (carboxamide) group. This unique trifunctional architecture

makes it a highly valuable building block for constructing biaryl and heteroaryl structures

prevalent in pharmaceutical agents.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug

development professionals. It provides an in-depth analysis of the chemical properties, a

plausible synthetic pathway, core applications, and essential handling protocols for (6-
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Carbamoylpyridin-3-yl)boronic acid, grounded in established scientific principles and field-

proven insights.

Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physicochemical properties is fundamental to its

effective application in synthesis. These properties govern its solubility, reactivity, and stability,

dictating the optimal conditions for its use.

Chemical Identity and Structure
The molecule consists of a pyridine ring functionalized at the 3-position with a boronic acid

group [-B(OH)₂] and at the 6-position with a primary amide group [-C(O)NH₂].

Caption: Chemical Structure of (6-Carbamoylpyridin-3-yl)boronic acid.

Identifier and Physicochemical Data Summary
The key identifying and computed physicochemical properties are summarized below for quick

reference.

Table 1: Chemical Identifiers

Identifier Value Reference

IUPAC Name
(6-carbamoylpyridin-3-
yl)boronic acid

[4]

CAS Number 1164100-82-6 [4][5][6]

Molecular Formula C₆H₇BN₂O₃ [4][5][6]

Molecular Weight 165.94 g/mol [4][5][6]

SMILES
B(C1=CN=C(C=C1)C(=O)N)

(O)O
[4][6]

| InChIKey | YDBJQMVPJJTDLN-UHFFFAOYSA-N |[4] |

Table 2: Physicochemical Properties
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Property Value Reference

Boiling Point 460.9 ± 55.0 °C (Predicted) [5]

Density 1.41 ± 0.1 g/cm³ (Predicted) [5]

pKa 6.17 ± 0.10 (Predicted) [5]

logP -2.1397 [6]

Solubility Sparingly soluble in DMSO [5]

TPSA 96.44 Å² [6]

H-Bond Donors 3 [6]

H-Bond Acceptors 4 [6]

| Rotatable Bonds| 2 |[6] |

Section 2: Synthesis and Characterization
While (6-Carbamoylpyridin-3-yl)boronic acid is commercially available, understanding its

synthesis provides insight into potential impurities and alternative derivatization strategies. A

plausible and efficient synthetic route can be adapted from established methodologies for

similar heterocyclic boronic acids.

Proposed Synthetic Pathway
A common strategy for synthesizing arylboronic acids is the Miyaura borylation of an aryl

halide. An alternative, particularly for amide-containing structures, involves the amidation of a

precursor carboxylic acid. A robust method could start from 5-boronopicolinic acid, which is

commercially available.
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Caption: Proposed workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

Starting Material: 5-Boronopicolinic acid is selected because the boronic acid moiety is

already in place, avoiding harsh borylation conditions that could be incompatible with the

amide group.

Coupling Agent: Amide coupling agents like DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-

methylmorpholinium chloride) are highly efficient for forming amide bonds from carboxylic

acids and amines under mild conditions, which is crucial for preserving the sensitive boronic

acid group.[7]

Solvent and Base: A polar aprotic solvent like DMF (Dimethylformamide) is used to dissolve

the polar starting materials. An organic base is required to neutralize the ammonium salt and

facilitate the coupling reaction.
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Standard Characterization Techniques
To confirm the identity and purity of synthesized (6-Carbamoylpyridin-3-yl)boronic acid, a

standard suite of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of protons. The aromatic

protons on the pyridine ring and the -NH₂ protons of the amide would show characteristic

chemical shifts and coupling patterns.

¹³C NMR: Shows the chemical shifts for each unique carbon atom in the molecule,

confirming the carbon skeleton.

¹¹B NMR: This is a crucial technique for boron-containing compounds. A single broad peak

is expected, with a chemical shift characteristic of a trigonal planar boronic acid.[7] The

position of this peak can shift upon complexation, for example, with diols.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

exact molecular weight and elemental composition (C₆H₇BN₂O₃).

Infrared (IR) Spectroscopy: Can identify key functional groups, such as the B-O-H and N-H

stretches of the boronic acid and amide groups, respectively, and the C=O stretch of the

amide.

Section 3: Chemical Reactivity and Key Applications
The synthetic utility of (6-Carbamoylpyridin-3-yl)boronic acid is dominated by its participation

in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-

carbon bonds between an organoboron compound and an organohalide (or triflate).[8][9] It is

widely used in academia and industry due to its mild reaction conditions, tolerance of a wide

range of functional groups, and the commercial availability of diverse boronic acids.[9]
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In this context, (6-Carbamoylpyridin-3-yl)boronic acid serves as the organoboron

nucleophile, enabling the introduction of the 6-carbamoylpyridin-3-yl moiety onto various

aromatic or vinylic scaffolds.

Mechanistic Overview: The reaction proceeds via a catalytic cycle involving a palladium(0)

species. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl/vinyl halide (Ar-X) bond,

forming a palladium(II) complex.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-

carbamoylpyridinyl group) to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated, forming the new C-C bond (the biaryl product) and regenerating the palladium(0)

catalyst.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol for Suzuki-Miyaura
Coupling
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This protocol provides a self-validating, robust starting point for coupling (6-Carbamoylpyridin-
3-yl)boronic acid with a generic aryl bromide. Optimization of catalyst, base, and solvent may

be required for challenging substrates.

Materials:

(6-Carbamoylpyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)

Aryl bromide (Ar-Br) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., Dioxane/H₂O mixture, Toluene, or DMF)

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and

reflux condenser, add the aryl bromide (1.0 eq.), (6-Carbamoylpyridin-3-yl)boronic acid
(1.2 eq.), and the base (2.0 eq.).

Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-

15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.03 eq.). Then, add the degassed solvent(s) via syringe.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

vigorously. Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified, typically by flash
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column chromatography on silica gel or by recrystallization.

Trustworthiness through Self-Validation: The progress of the reaction (disappearance of the

starting aryl bromide) and the formation of the desired product can be tracked by a secondary

method like LC-MS. The final purified product's identity should be confirmed by NMR and MS,

validating the success of the protocol.

Importance in Drug Discovery
The 6-carbamoylpyridine motif is a valuable pharmacophore. The pyridine nitrogen can act as a

hydrogen bond acceptor, while the carbamoyl group provides both hydrogen bond donor (-NH₂)

and acceptor (C=O) sites. This allows for multipoint interactions with biological targets like

protein active sites. The ability of (6-Carbamoylpyridin-3-yl)boronic acid to readily participate

in Suzuki couplings allows medicinal chemists to efficiently synthesize libraries of novel

compounds containing this privileged scaffold for screening against various diseases.[2][3]

Section 4: Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the chemical integrity and reactivity of

boronic acids.

Stability and Storage
Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can

undergo protodeboronation (cleavage of the C-B bond) under certain conditions.[10]

Table 3: Recommended Storage and Handling
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Condition Recommendation Rationale

Temperature 2-8 °C or freezer
Slows decomposition
pathways.[5][11]

Atmosphere
Under inert gas (Argon or

Nitrogen)

Minimizes contact with

atmospheric moisture.[5]

Container Tightly sealed container Prevents moisture ingress.

Handling Work under a fume hood
Avoids inhalation of fine

powder.

| Stability Note| Moisture sensitive | Water can promote decomposition. |

Safety Precautions
While specific toxicological data for this compound is limited, general safety precautions for

boronic acids should be followed. They are generally considered to be skin and eye irritants.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Inhalation: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[12]

First Aid:

Skin Contact: Wash off with soap and plenty of water.[12]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[12]

Conclusion
(6-Carbamoylpyridin-3-yl)boronic acid is a potent and versatile synthetic building block. Its

value is anchored in its ability to serve as a nucleophilic partner in the robust and reliable

Suzuki-Miyaura cross-coupling reaction, enabling the straightforward synthesis of complex
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molecules bearing the pharmaceutically relevant 6-carbamoylpyridine moiety. A comprehensive

understanding of its chemical properties, reactivity, and handling requirements, as detailed in

this guide, is essential for leveraging its full potential in research and development. As the

demand for novel, structurally diverse small molecules continues to grow in drug discovery,

reagents like (6-Carbamoylpyridin-3-yl)boronic acid will remain at the forefront of chemical

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1442201#6-carbamoylpyridin-3-yl-boronic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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